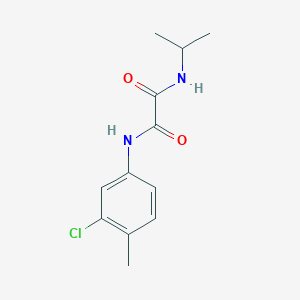

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide

Description

N1-(3-Chloro-4-methylphenyl)-N2-isopropyloxalamide is a diamide derivative characterized by an oxalyl backbone connecting two nitrogen atoms. The N1 substituent is a 3-chloro-4-methylphenyl group, while N2 is linked to an isopropyl group. This compound’s molecular formula is C₁₂H₁₄ClN₂O₂, with a molecular weight of 253.7 g/mol.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJGCKUUEOVRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide typically involves the reaction of 3-chloro-4-methylaniline with isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide has been investigated for its therapeutic potential, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Recent studies have evaluated the compound's anticancer properties. For instance, similar oxalamide derivatives have shown significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective concentrations for inhibiting cell growth . Although specific data on this compound is limited, the structure-activity relationship suggests potential efficacy against cancer.

Biological Studies

Biological Activity Investigations

Research indicates that this compound may possess antimicrobial and anticancer properties. The chloro group enhances the compound's electrophilicity, facilitating interactions with nucleophiles such as DNA bases or proteins, which could lead to biological effects like enzyme inhibition or disruption of cellular processes.

Mechanism of Action

The mechanism involves binding to specific molecular targets, potentially modulating enzyme activity related to cancer proliferation and other cellular processes. This interaction can lead to inhibition of pathways critical for tumor growth and survival, thereby positioning the compound as a candidate for further therapeutic exploration.

Industrial Applications

Chemical Synthesis Reagent

In industrial settings, this compound serves as a reagent in organic synthesis. It acts as a building block for more complex molecules used in the production of specialty chemicals and materials.

Synthetic Routes

The synthesis typically involves reacting 3-chloro-4-methylaniline with isopropyl oxalyl chloride under controlled conditions to yield high-purity products suitable for various applications. This process underscores its utility in chemical manufacturing.

Summary of Findings

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The chloro group enhances the electrophilicity of the compound, facilitating its reaction with nucleophiles such as DNA bases or proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxalamide Derivatives

Compound : N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide ()

- Structure: Features a bis-oxalamide core with azetidinone (4-membered lactam) rings and multiple substituents, including chloro, methoxy, and hydroxy groups.

- Molecular Weight : Significantly higher (~800–900 g/mol) due to extended substituents.

- Synthesis : Prepared via reaction with chloro acetyl chloride and triethylamine in 1,4-dioxane at 10°C, followed by recrystallization .

Chloro-Substituted Aromatic Compounds

Compound : 3-Chloro-N-phenyl-phthalimide ()

- Structure : Cyclic phthalimide with a chloro-substituted phenyl group.

- Applications: Used as a monomer for polyimide synthesis, emphasizing thermal stability and polymer compatibility .

- Key Differences : The phthalimide core is rigid and cyclic, contrasting with the flexible oxalamide backbone of the target compound. The chloro group in both compounds enhances electron-withdrawing effects, but the target’s acyclic structure may offer greater conformational flexibility for molecular interactions.

Pharmacologically Active Diamides

Compound : YF479 (N1-(3-Bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) ()

- Structure : Heptanediamide with bromobenzyl, methoxyphenyl, and hydroxy groups.

- Activity : Potent histone deacetylase (HDAC) inhibitor (IC₅₀ ~50 nM) with antitumor properties .

- Key Differences : YF479’s longer carbon chain and hydroxamate group enable HDAC binding, whereas the target compound’s shorter oxalamide backbone and lack of hydroxamate may limit enzymatic interactions. The isopropyl group in the target compound could reduce solubility compared to YF479’s polar hydroxy group.

Methodological Approaches in Structural Analysis

The structural characterization of such compounds relies on tools like SHELX (for crystallographic refinement) and WinGX/ORTEP (for molecular visualization) . For example:

- SHELXL : Refines small-molecule structures, critical for confirming bond lengths and angles in oxalamide derivatives.

- ORTEP : Visualizes anisotropic displacement parameters, aiding in steric and conformational analysis.

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of protein kinase enzymatic activity. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

The compound primarily functions as a modulator of protein kinases, which are crucial for various cellular processes including proliferation, differentiation, and survival. Protein kinases like c-Kit and c-Met are particularly significant in cancer biology due to their roles in tumorigenesis.

- c-Kit : Overexpression of c-Kit is associated with several cancers, including gastrointestinal stromal tumors (GISTs) and mast cell diseases. This compound may inhibit this kinase, thereby reducing uncontrolled cell proliferation associated with these malignancies .

- c-Met : This receptor tyrosine kinase is implicated in various cancers such as breast and lung cancer. Inhibition of c-Met by this compound could provide therapeutic benefits by hindering tumor growth and metastasis .

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties through its action on specific kinases:

Mechanistic Studies

Mechanistic studies have shown that this compound can effectively inhibit the phosphorylation activity of kinases involved in cancer progression:

- In vitro assays demonstrated that this compound significantly reduces the phosphorylation levels of c-Kit and c-Met in various cancer cell lines.

- Animal models have shown a reduction in tumor size and improved survival rates when treated with this compound compared to controls.

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is essential:

- Preliminary studies suggest that this compound has a favorable safety profile at therapeutic doses.

- Ongoing research aims to further elucidate any potential side effects or toxicities associated with long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.